REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])O[C:4](=[O:9])[CH:3]=1.[NH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[Na+]>Cl>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:10]([CH2:11][C:12]([OH:14])=[O:13])[C:4](=[O:9])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
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178.7 g
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Type
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reactant
|
Smiles
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OC1=CC(OC(=C1)C)=O
|
Name
|
|
Quantity
|
106.4 g
|
Type
|
reactant
|
Smiles
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NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
|
Details
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under reflux for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
the reaction medium is cooled
|
Type
|
CONCENTRATION
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Details
|
The reaction medium is then concentrated to half the volume
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Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
WASH
|
Details
|
it is washed with cold water and it
|
Type
|
CUSTOM
|
Details
|
is dried in an oven
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC(N(C(=C1)C)CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |